molecular formula C13H10Cl2N2O2S B3830708 N-[(E)-benzylideneamino]-2,5-dichlorobenzenesulfonamide

N-[(E)-benzylideneamino]-2,5-dichlorobenzenesulfonamide

Cat. No.: B3830708
M. Wt: 329.2 g/mol
InChI Key: GLLORFNEBWDSLB-CXUHLZMHSA-N
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Description

N-[(E)-benzylideneamino]-2,5-dichlorobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzylideneamino group attached to a 2,5-dichlorobenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-benzylideneamino]-2,5-dichlorobenzenesulfonamide typically involves the Schiff base reaction. This reaction is a condensation process between an amine and an aldehyde. In this case, the reaction involves the condensation of 2,5-dichlorobenzenesulfonamide with benzaldehyde. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of green chemistry principles to minimize environmental impact. For example, the use of green catalysts, such as modified mesoporous halloysite nanotubes or bimetallic reduced graphene oxide, can enhance the efficiency and selectivity of the reaction while reducing the generation of hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-benzylideneamino]-2,5-dichlorobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(E)-benzylideneamino]-2,5-dichlorobenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor in the synthesis of other organic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use as an antimicrobial agent and in the development of new therapeutic drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of N-[(E)-benzylideneamino]-2,5-dichlorobenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For example, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    N-benzylideneaniline: Similar structure but lacks the dichloro and sulfonamide groups.

    N-(2,5-dichlorobenzylidene)aniline: Similar structure but lacks the sulfonamide group.

    N-(benzylideneamino)benzenesulfonamide: Similar structure but lacks the dichloro groups .

Uniqueness

N-[(E)-benzylideneamino]-2,5-dichlorobenzenesulfonamide is unique due to the presence of both dichloro and sulfonamide groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(E)-benzylideneamino]-2,5-dichlorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O2S/c14-11-6-7-12(15)13(8-11)20(18,19)17-16-9-10-4-2-1-3-5-10/h1-9,17H/b16-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLORFNEBWDSLB-CXUHLZMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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